molecular formula C7H8N2O B1351551 2-(Methylamino)nicotinaldehyde CAS No. 32399-08-9

2-(Methylamino)nicotinaldehyde

Cat. No.: B1351551
CAS No.: 32399-08-9
M. Wt: 136.15 g/mol
InChI Key: HLHGWWKGIQXCKA-UHFFFAOYSA-N
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Description

2-(Methylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Uremic Toxicity

2-(Methylamino)nicotinaldehyde, as part of the metabolism of nicotinamide, plays a role in studies related to metabolic pathways and their implications. In the context of uremia, one of its metabolites, N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as a uremic toxin. This discovery is significant in understanding the metabolic complications in end-stage renal disease, particularly in relation to high phosphorus levels and potential uremic toxicities (Lenglet et al., 2016). Furthermore, the inhibition of poly (ADP-ribose) polymerase-1 activity by 2PY suggests a possible link to DNA replication and repair mechanisms (Rutkowski et al., 2003).

Synthesis and Functionalization in Organic Chemistry

This compound is used as a starting material in the synthesis of various organic compounds. For instance, it serves as a precursor in the practical synthesis of 7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one, which is further used in the development of highly functionalized 1,6-naphthyridones (Montoir et al., 2014). This highlights its importance in medicinal chemistry and drug development.

Antiviral Research

Research has explored the reaction of nicotinaldehyde with various compounds to synthesize new heterocyclic compounds with potential antiviral activities. These studies provide insights into the structural possibilities for developing novel antiviral agents (Attaby et al., 2007).

Biomedical Applications

In biomedical research, this compound, through its metabolites, is linked to the study of enzyme inhibitors, which are crucial in understanding various metabolic and physiological processes. For example, nicotinamidases, which hydrolyze nicotinamide, are inhibited by nicotinaldehydes. This inhibition is vital for understanding the metabolism of NAD+ and its role in organismal aging and pathogenic microbe growth (French et al., 2010).

Biochemical Analysis

Biochemical Properties

2-(Methylamino)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound interacts with several enzymes, including nicotinamide adenine dinucleotide (NAD) biosynthesis enzymes. It serves as a precursor in the NAD biosynthesis pathway, where it is converted into nicotinamide adenine dinucleotide through a series of enzymatic reactions . The interaction with NAD biosynthesis enzymes highlights its importance in cellular metabolism and energy production.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In leukemia cells, for instance, it has been observed to replenish intracellular levels of nicotinamide adenine dinucleotide when treated with nicotinamide phosphoribosyltransferase inhibitors . This replenishment prevents oxidative stress, mitochondrial dysfunction, and adenosine triphosphate depletion, thereby maintaining cellular function. Additionally, this compound influences cell signaling pathways and gene expression, contributing to its potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor in the nicotinamide adenine dinucleotide biosynthesis pathway. It binds to specific enzymes involved in this pathway, facilitating the conversion of nicotinaldehyde to nicotinamide adenine dinucleotide . This binding interaction is crucial for the compound’s ability to replenish intracellular nicotinamide adenine dinucleotide levels and prevent cellular dysfunction. Furthermore, this compound may also modulate gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to maintain cellular function and prevent oxidative stress, highlighting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to effectively replenish intracellular nicotinamide adenine dinucleotide levels without causing adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nicotinamide adenine dinucleotide biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinaldehyde to nicotinamide adenine dinucleotide . These interactions are essential for maintaining cellular energy production and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to permeate cell membranes efficiently, allowing it to reach intracellular targets . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it participates in nicotinamide adenine dinucleotide biosynthesis . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in maintaining cellular energy production and preventing oxidative stress.

Properties

IUPAC Name

2-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGWWKGIQXCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389895
Record name 2-(methylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-08-9
Record name 2-(methylamino)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.10 g (66.0 mmol) of (2-(methylamino)-3-pyridinyl)methanol was dissolved in chloroform (70 mL), and 17.4 g (200 mmol) of manganese dioxide was added thereto. The mixture was stirred overnight at 60° C. The reaction mixture was filtered, and the filtrate was concentrated. Thus, 8.66 g (yield: 96%) of the title compound was obtained as an orange-colored solid.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
catalyst
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main reaction involving 2-(Methylamino)nicotinaldehyde described in the research?

A1: The research focuses on a novel palladium-catalyzed coupling sequence using this compound and 3-Bromo-2-chlorothiophene. [] This reaction efficiently constructs 4-pyridone fused hybrid scaffolds, which are valuable building blocks for various chemical syntheses, particularly in medicinal chemistry.

Q2: What is the significance of using a palladium catalyst in this reaction?

A2: Palladium catalysts are known for their ability to facilitate cross-coupling reactions between organic halides and various nucleophiles. [] In this specific case, the palladium catalyst enables the coupling between the aldehyde group of this compound and the bromine atom of 3-Bromo-2-chlorothiophene, forming a new carbon-carbon bond. This reaction wouldn't proceed efficiently without the presence of the catalyst.

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